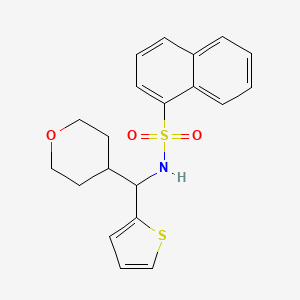

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of tetrahydropyran, thiophene, and naphthalene sulfonamide moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst like Raney nickel . The thiophene moiety can be introduced via a coupling reaction with a suitable thiophene derivative. The final step involves the sulfonation of the naphthalene ring followed by the coupling of the sulfonamide group to the tetrahydropyran-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance the efficiency and sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide consists of a naphthalene sulfonamide core substituted with a tetrahydro-pyran and thiophene moiety. The molecular formula is C₁₅H₁₅N₁O₂S, with a molecular weight of approximately 273.35 g/mol. The sulfonamide group is known for its pharmacological significance, often enhancing the compound's solubility and bioavailability.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Research indicates that sulfonamides can exhibit significant anticancer properties. Compounds with similar structural motifs have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties. The presence of the naphthalene and thiophene rings may enhance its interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Sulfonamides are traditionally known for their antibacterial properties. Naphthalene derivatives have also been noted for their antimicrobial activities. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, making this compound a candidate for further exploration as an antimicrobial agent .

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes. For instance, sulfonamides are known to act as inhibitors for carbonic anhydrase and other enzymes involved in metabolic pathways. Investigations into the enzyme inhibition profile of this compound could reveal its utility in treating conditions like glaucoma or certain types of metabolic disorders .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various sulfonamide derivatives, focusing on their structure–activity relationships (SAR). N-(thiophen-2-ylmethyl) derivatives exhibited promising results against human cancer cell lines, indicating that modifications to the naphthalene core could enhance activity . The presence of the tetrahydro-pyran moiety was hypothesized to improve solubility and cellular uptake.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of sulfonamide compounds were screened against Gram-positive and Gram-negative bacteria. Results demonstrated that compounds similar to this compound showed significant inhibition zones, suggesting strong antibacterial properties . This reinforces the need for further studies to optimize its structure for enhanced antimicrobial efficacy.

Mecanismo De Acción

The mechanism of action of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the thiophene and naphthalene rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparación Con Compuestos Similares

Similar Compounds

Naphthalene-1-sulfonamide derivatives: These compounds share the sulfonamide group attached to the naphthalene ring but may differ in the other substituents.

Thiophene derivatives: Compounds containing the thiophene ring, which can exhibit similar electronic properties.

Tetrahydropyran derivatives: Molecules with the tetrahydropyran ring, often used as protecting groups in organic synthesis.

Uniqueness

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tetrahydropyran ring enhances its stability, while the thiophene and naphthalene rings contribute to its electronic characteristics. This unique combination makes it a valuable compound for various applications in research and industry.

Actividad Biológica

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound with significant biological activity, particularly as a selective antagonist of the κ-opioid receptor (KOR). This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Tetrahydropyran : A cyclic ether that contributes to the compound's stability.

- Thiophene : A five-membered ring containing sulfur, known for its electronic properties.

- Naphthalene sulfonamide : A moiety that enhances the compound's biological activity.

Molecular Formula : C₁₆H₁₉N₃O₂S

Molecular Weight : 305.4 g/mol

This compound primarily acts as a selective KOR antagonist . The KOR is involved in various physiological processes, including pain modulation and mood regulation. By blocking KOR, this compound can lead to increased neurotransmitter release, which may have implications for analgesia and mood enhancement.

Biochemical Pathways

The antagonistic action on KOR influences the opioid signaling pathway, which is crucial for pain management strategies. This modulation can lead to significant therapeutic effects in conditions like chronic pain and depression.

In Vitro and In Vivo Studies

Research indicates that this compound exhibits promising pharmacokinetic properties:

- Absorption : Demonstrates good bioavailability.

- Distribution : Efficient distribution throughout tissues.

- Metabolism : Undergoes metabolic processes that enhance its efficacy.

- Excretion : Primarily eliminated via renal pathways.

In animal models, oral administration has shown potent efficacy in antagonizing KOR agonist-induced effects, such as prolactin secretion and tail-flick analgesia.

Antimicrobial Activity

Studies have explored the antimicrobial properties of similar sulfonamide compounds. For instance:

| Compound | Activity Type | Result |

|---|---|---|

| Naphthalene sulfonamide derivatives | Antibacterial | Effective against Gram-positive bacteria |

| Thiophene derivatives | Antifungal | Displayed significant antifungal activity |

These findings suggest that this compound may also possess antimicrobial properties due to its structural similarities with active compounds.

Structure Activity Relationship (SAR)

Research into SAR has indicated that modifications in the naphthalene or thiophene rings can significantly influence biological activity. For example:

- Substituents on the thiophene ring enhance binding affinity to KOR.

- The presence of electron-donating groups increases cytotoxicity against cancer cell lines.

Propiedades

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c22-26(23,19-9-3-6-15-5-1-2-7-17(15)19)21-20(18-8-4-14-25-18)16-10-12-24-13-11-16/h1-9,14,16,20-21H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJBFYRPCSMGSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.